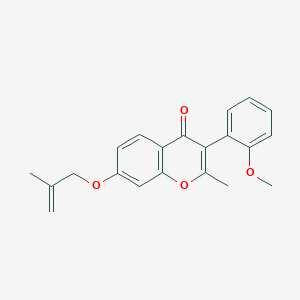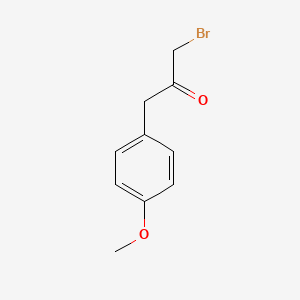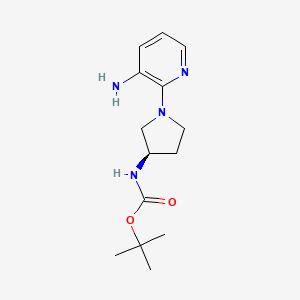
4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C7H4F3N3 . It has a molecular weight of 187.12 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodiazol ring with three fluorine atoms attached at positions 4, 5, and 6, and an amine group at position 2 .Scientific Research Applications
1. Synthesis and Structural Applications
- Enantiomerically Pure Thiazole Derivatives : Research demonstrates the use of related compounds in the synthesis of optically active thiazole derivatives, highlighting potential applications in stereoselective synthesis (Gebert & Heimgartner, 2002).
- Star-Shaped Polymer Systems : A study on polymer systems using similar compounds shows their use in creating polymers with unique emissive properties, useful in material science (Liu et al., 2016).
2. Drug Discovery and Synthesis
- Sequential Nucleophilic Substitution : Research indicates that compounds like 4,5,6-trifluoro-1H-1,3-benzodiazol-2-amine can serve as scaffolds in drug synthesis, particularly through nucleophilic substitution processes (Pattison et al., 2009).
3. Catalysis and Organic Reactions
- Efficient Synthesis of Imidazoles : Studies show the use of related compounds in catalyzing the synthesis of imidazoles, an important class of organic compounds (Sadeghi et al., 2008).
4. Antitumor and Antimicrobial Activities
- Antitumor Activities : Research demonstrates the synthesis of compounds related to this compound with potential antitumor activities (叶姣 et al., 2015).
- Antimicrobial Applications : The synthesis of various derivatives shows promise in antimicrobial activities, indicating potential use in combating infections (Idrees et al., 2019).
5. Material Science and Light-Emitting Diodes (OLEDs)
- Organic Light-Emitting Diodes : Compounds similar to this compound are used in developing materials for OLEDs, contributing to advancements in display technology (Ge et al., 2008).
properties
IUPAC Name |
4,5,6-trifluoro-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGNVQCRDBRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2977308.png)
![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride](/img/structure/B2977311.png)



![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2977315.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)